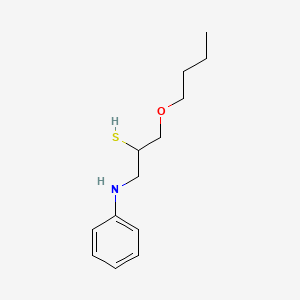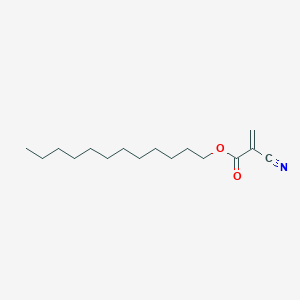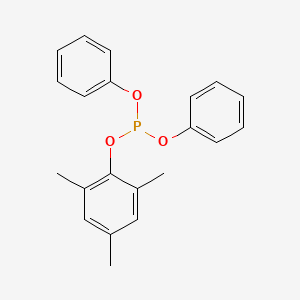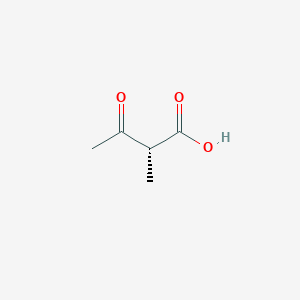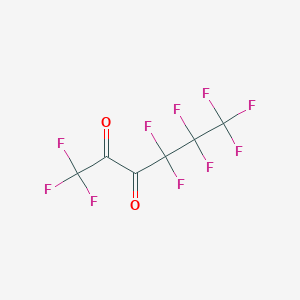![molecular formula C8H20O5SSi2 B14438981 Trimethylsilyl {[(trimethylsilyl)oxy]sulfonyl}acetate CAS No. 74692-09-4](/img/structure/B14438981.png)
Trimethylsilyl {[(trimethylsilyl)oxy]sulfonyl}acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethylsilyl {[(trimethylsilyl)oxy]sulfonyl}acetate is a compound that features a trimethylsilyl group, which is a functional group in organic chemistry. This group consists of three methyl groups bonded to a silicon atom, which is in turn bonded to the rest of the molecule. The trimethylsilyl group is characterized by its chemical inertness and large molecular volume, making it useful in various applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of trimethylsilyl {[(trimethylsilyl)oxy]sulfonyl}acetate typically involves the use of trimethylsilylating reagents. These reagents are used to derivatize non-volatile compounds such as alcohols, phenols, or carboxylic acids by substituting a trimethylsilyl group for a hydrogen in the hydroxyl groups on the compounds . Common reagents include trimethylsilyl chloride and bis(trimethylsilyl)acetamide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves the use of trimethylsilylating agents under controlled conditions to ensure the formation of the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Trimethylsilyl {[(trimethylsilyl)oxy]sulfonyl}acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can also be performed, leading to the formation of reduced derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts that facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific reagents used.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce compounds with different functional groups replacing the trimethylsilyl group.
Aplicaciones Científicas De Investigación
Trimethylsilyl {[(trimethylsilyl)oxy]sulfonyl}acetate has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of trimethylsilyl {[(trimethylsilyl)oxy]sulfonyl}acetate involves the formation of trimethylsiloxy groups on the target molecule. This modification can protect functional groups during chemical synthesis and make the compounds more volatile, facilitating their analysis by gas chromatography or mass spectrometry . The molecular targets and pathways involved depend on the specific application and the nature of the target molecule.
Comparación Con Compuestos Similares
Similar Compounds
Trimethylsilyl 2-[(trimethylsilyl)oxy]acrylate: A compound with similar trimethylsilyl groups used in organic synthesis.
Benzeneacetic acid, α-[(trimethylsilyl)oxy]-, trimethylsilyl ester: Another compound featuring trimethylsilyl groups, used in various chemical applications.
Uniqueness
Trimethylsilyl {[(trimethylsilyl)oxy]sulfonyl}acetate is unique due to its specific structure and the presence of both trimethylsilyl and sulfonyl groups. This combination imparts distinct chemical properties, making it valuable in specific scientific and industrial applications.
Propiedades
Número CAS |
74692-09-4 |
|---|---|
Fórmula molecular |
C8H20O5SSi2 |
Peso molecular |
284.48 g/mol |
Nombre IUPAC |
trimethylsilyl 2-trimethylsilyloxysulfonylacetate |
InChI |
InChI=1S/C8H20O5SSi2/c1-15(2,3)12-8(9)7-14(10,11)13-16(4,5)6/h7H2,1-6H3 |
Clave InChI |
ITQBZSDNMRLBME-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)OC(=O)CS(=O)(=O)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



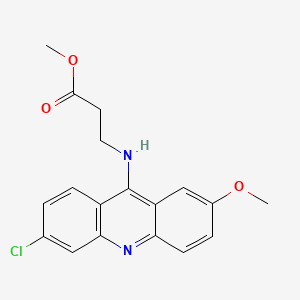
![Benzenesulfonamide, 4-[5-(4-chlorophenyl)-3-phenyl-1H-pyrazol-1-yl]-](/img/structure/B14438905.png)
